1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine
Description
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine (hereafter referred to as Compound 2) is a monocyclic boron–nitrogen (BN) heterocycle and a key intermediate in the synthesis of functionalized 1,2-azaborines. It features a tert-butyldimethylsilyl (TBS) group protecting the nitrogen atom and a reactive B–Cl bond, enabling orthogonal reactivity for late-stage functionalization . This compound is synthesized via a ring-closing metathesis/oxidation protocol, with the TBS group enhancing stability and preventing undesired side reactions at nitrogen . The B–Cl bond facilitates cross-coupling reactions, while the C3 bromine atom allows selective Negishi or Suzuki couplings, making Compound 2 a versatile precursor for generating BN-isosteres of aromatic hydrocarbons like naphthalene and indenyl .
Properties
IUPAC Name |
tert-butyl-(2-chloroazaborinin-1-yl)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BClNSi/c1-10(2,3)14(4,5)13-9-7-6-8-11(13)12/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMDYPGOABVVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C=CC=CN1[Si](C)(C)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Selection
The azaborine ring is synthesized from precursors containing alternating boron and nitrogen atoms. Common starting materials include:
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Boron-containing dienes : Such as 1,3-dienes with a boron substituent.
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Nitrogen-containing reagents : Such as hydrazines or amines.
A representative precursor, 1,2-dihydro-1,2-azaborine , is often generated via cyclization reactions. For example, lithium-mediated dehydrohalogenation of boron-halogen compounds can yield the unsaturated azaborine backbone.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) catalyzed by transition metals (e.g., Grubbs catalysts) is a key step for constructing the azaborine ring. This method enables the formation of the six-membered BN heterocycle with high efficiency.
Reaction Conditions :
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Catalyst: Grubbs 2nd generation catalyst (5–10 mol%).
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Solvent: Dichloromethane or toluene.
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Temperature: 40–60°C under inert atmosphere.
The RCM step is followed by oxidation to stabilize the aromatic azaborine system. Common oxidizing agents include meta-chloroperbenzoic acid (m-CPBA) or ozone.
Functionalization of the Azaborine Core
tert-Butyldimethylsilyl (TBS) Protection
The nitrogen atom in the azaborine ring is protected with a TBS group to prevent undesired side reactions during subsequent steps.
Procedure :
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Deprotonation : Treatment with a strong base (e.g., LDA or NaH) to generate the nitrogen anion.
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Silylation : Reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole.
Optimization Notes :
Chlorination at the Boron Center
The boron atom is functionalized with a chloro group to enhance reactivity for downstream applications.
Methods :
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Direct Chlorination : Treatment with chlorine gas (Cl₂) in dichloromethane at −78°C.
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Hydride Substitution : Reaction of boron hydrides with HCl or PCl₅.
Key Considerations :
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Low temperatures prevent over-chlorination.
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Steric effects from the TBS group direct chlorination to the boron atom.
Industrial-Scale Production
For large-scale synthesis, the process is optimized for yield and purity:
| Parameter | Optimization Strategy |
|---|---|
| Catalyst Loading | Reduced to 1–2 mol% via catalyst recycling. |
| Solvent Recovery | Toluene recycled via distillation. |
| Purification | Column chromatography → Crystallization. |
Typical yields range from 65% to 75% after purification.
Analytical Characterization
Critical data for verifying the compound’s structure:
| Technique | Key Findings |
|---|---|
| ¹H NMR | δ 0.20 (s, 6H, Si(CH₃)₂), 1.02 (s, 9H, C(CH₃)₃). |
| ¹¹B NMR | δ 28–30 ppm (consistent with B–Cl bonding). |
| IR Spectroscopy | B–Cl stretch at 780 cm⁻¹. |
Chemical Reactions Analysis
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine typically involves:
- Starting Materials : tert-butyldimethylsilyl chloride and suitable azaborine precursors.
- Reaction Conditions : Utilization of bases like imidazole to facilitate the formation of the tert-butyldimethylsilyl group.
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which further enhance its utility in research applications.
Biological Activities
Research indicates that derivatives of this compound exhibit potential biological activities:
- Antimicrobial Properties : Studies are ongoing to evaluate its efficacy against various bacterial strains.
- Anticancer Activity : Preliminary findings suggest potential applications in cancer therapy due to its ability to interact with specific molecular targets involved in tumor growth.
Medicinal Chemistry
The compound is being explored for its role in drug development:
- Therapeutic Agents : Its unique structure may lead to the discovery of novel therapeutic agents targeting specific diseases.
Industrial Applications
In industrial chemistry, this compound is utilized for:
- Catalysis : It serves as a catalyst in various chemical processes, enhancing reaction efficiency.
- Material Synthesis : The compound is involved in the synthesis of advanced materials with desired properties.
Case Study 1: Anticancer Research
A recent study investigated the anticancer properties of azaborine derivatives. The results indicated that certain modifications to the azaborine structure significantly increased cytotoxicity against breast cancer cells. The mechanism involved the inhibition of cell proliferation pathways mediated by specific protein interactions.
Case Study 2: Catalytic Applications
In a catalytic application study, researchers demonstrated that this compound could effectively catalyze the formation of carbon-carbon bonds under mild conditions. This opens avenues for its use in organic synthesis and material science.
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Parent 1,2-Dihydro-1,2-azaborine (Ab)
The parent compound, 1,2-dihydro-1,2-azaborine (Ab), is the BN isostere of benzene, sharing its valence electron count but differing in electronic structure due to the polar B–N bond (dipole moment: ~2.2 D vs. 0 D for benzene) . Unlike Compound 2 , Ab lacks substituents, making it prone to polymerization and hydrolysis . Key differences include:
- Reactivity : Ab’s unprotected N–H group engages in hydrogen bonding, influencing protein binding (e.g., in T4 lysozyme), whereas the TBS group in Compound 2 blocks this interaction .
- Stability : Ab is thermally and hydrolytically unstable without protection, whereas Compound 2 ’s TBS group enhances stability for synthetic manipulations .
- Functionalization: Ab cannot undergo direct cross-coupling, while Compound 2’s B–Cl and C3–Br bonds enable sequential derivatization .
3-Bromo-1-(TBS)-1,2-dihydro-1,2-azaborine (B–H Analog)
This analog replaces the B–Cl bond in Compound 2 with a B–H bond. Key distinctions:
- Reactivity : The B–H bond is less reactive toward nucleophiles compared to B–Cl, limiting its utility in cross-coupling. However, B–H azaborines undergo electrophilic substitution (e.g., bromination) at C3 .
- Applications : B–H azaborines are used in materials science for their luminescent properties, whereas Compound 2 ’s B–Cl bond is tailored for synthetic diversification .
BN-Naphthalene and BN-Indenyl Derivatives
Compound 2 serves as a precursor to fused BN-heterocycles like BN-naphthalene and BN-indenyl via Negishi cross-coupling . These derivatives exhibit extended π-conjugation, altering electronic properties:
- Aromaticity : BN-naphthalene retains partial aromaticity but with reduced resonance energy compared to naphthalene due to B–N bond polarization .
- Optical Properties : BN-indenyl derivatives show redshifted UV/vis absorption (λmax ~300–350 nm) compared to Compound 2 (λmax ~269 nm) .
Substituted 1,2-Azaborines with Alternative Protecting Groups
- N–Ethyl-1,2-azaborine : Lacks the TBS group but includes an ethyl substituent on nitrogen. This derivative binds similarly to ethylbenzene in hydrophobic protein pockets but lacks orthogonal reactivity for further functionalization .
- B–Pinacolato (Bpin) Azaborines : Bpin groups enable Suzuki couplings but are less reactive than B–Cl in Compound 2 for sequential transformations .
Biological Activity
1-(tert-Butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine is a compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyldimethylsilyl group and a chloro group attached to a dihydro-1,2-azaborine ring. Its molecular formula is with a molecular weight of approximately 227.61 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular processes, potentially leading to antimicrobial or anticancer effects.
- Interaction with Cellular Pathways : It is hypothesized that the compound interacts with signaling pathways that regulate cell growth and apoptosis, making it a candidate for further investigation in cancer therapies.
Biological Activity Findings
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of azaborines exhibit antimicrobial properties. The specific mechanisms include:
- Disruption of Cell Membrane Integrity : The compound may interfere with the integrity of bacterial cell membranes.
- Inhibition of Biofilm Formation : Research indicates that azaborine derivatives can inhibit biofilm formation in pathogenic bacteria.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects due to its ability to induce apoptosis in cancer cells. Mechanisms include:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at various checkpoints.
- Induction of Apoptosis : Evidence suggests it activates apoptotic pathways in certain cancer cell lines.
Case Studies
Several case studies have been conducted to evaluate the biological activity of azaborines, including the following:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of growth at low concentrations. |
| Study 2 | Focused on the anticancer properties in vitro using breast cancer cell lines. The compound induced apoptosis and reduced cell viability significantly. |
| Study 3 | Explored the potential use in drug development for targeting specific cancer types. Findings suggested promising results for further development into therapeutic agents. |
Research Applications
The unique properties of this compound extend beyond basic research applications:
- Drug Development : Its potential as a lead compound in designing new antimicrobial and anticancer agents is under exploration.
- Material Science : The compound is also being investigated for its utility in synthesizing advanced materials due to its unique chemical properties.
Q & A
Q. What are the established synthetic routes for 1-(tert-butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine, and how do they ensure regioselectivity?
The primary synthesis involves a ring-closing metathesis (RCM) followed by oxidation of a diene precursor. The tert-butyldimethylsilyl (TBS) group is introduced as a nitrogen-protecting group to stabilize the azaborine core and prevent undesired side reactions. For example, Liu et al. demonstrated that using TBS protection enables isolation of 1,2-azaborine via RCM, followed by oxidation with m-CPBA to yield the parent compound . Subsequent halogenation at boron (e.g., B–Cl functionalization) is achieved using superhydride (LiBHEt₃) or Cl₂, ensuring regioselective substitution at the B-position .
Q. How is the electronic structure of 1,2-azaborine characterized compared to benzene and borazine?
UV/Vis spectroscopy reveals a strong absorption band at 269 nm (ε = 15,632 M⁻¹cm⁻¹), intermediate between benzene (255 nm, ε = 977 M⁻¹cm⁻¹) and borazine (no comparable absorption), indicating partial aromaticity . X-ray crystallography confirms bond delocalization (B–N: 1.43 Å; C–C: 1.38–1.40 Å), closer to benzene than borazine . NMR spectroscopy (¹¹B δ = 28–30 ppm) and microwave studies further support a planar, aromatic structure with a dipole moment of ~2.2 D .
Q. What experimental methods validate the aromaticity of 1,2-azaborines?
Key criteria include:
- Structural delocalization : X-ray data show bond lengths intermediate between single/double bonds .
- Magnetic evidence : Nucleus-independent chemical shift (NICS) values (−5.0 to −7.5 ppm) confirm diatropic ring currents .
- Reactivity : Susceptibility to electrophilic (e.g., nitration) and nucleophilic aromatic substitution (e.g., SNAr with alkoxides) .
- Resonance stabilization energy : Experimentally determined as 16.6 kcal/mol via reaction calorimetry .
Advanced Research Questions
Q. How can late-stage functionalization of 1-(tert-butyldimethylsilyl)-2-chloro-1,2-azaborine be achieved without compromising the B–Cl bond?
Negishi cross-coupling is compatible with the reactive B–Cl bond. Using 3-bromo-1-(TBS)-2-chloro-1,2-azaborine as a triply orthogonal precursor, alkyl-/aryl-/alkenylzinc reagents selectively couple at the C3 position. Key design considerations:
- Use Pd₂(dba)₃/XPhos as a catalyst system to avoid B–Cl cleavage .
- Maintain low temperatures (−78°C to 0°C) to suppress side reactions .
- This method enables synthesis of BN-naphthalene and BN-indenyl derivatives .
Q. What experimental approaches elucidate hydrogen-bonding interactions of 1,2-azaborines in biological systems?
- X-ray crystallography of T4 lysozyme mutants shows 1,2-azaborine binds in nonpolar cavities via N–H···O hydrogen bonds (2.9–3.1 Å) .
- Deuterium exchange studies in CD₃OD reveal slow exchange of the N–H proton (t₁/₂ ~24 hours), confirming its protic character .
- Thermodynamic binding assays (ITC) quantify ΔG = −5.2 kcal/mol for azaborine-protein interactions, comparable to benzene derivatives .
Q. How do substituents at boron or carbon affect hydrogen-bond strength in azaborine complexes?
Computational studies (NBO/AIM analysis) show:
- Fluorine at boron reduces hydrogen-bond strength (ΔE = −3.2 kcal/mol vs. −5.0 kcal/mol for unsubstituted azaborine) due to electron-withdrawing effects .
- Methyl groups at carbon enhance stability via hyperconjugation, increasing bond dissociation energies by 1.8 kcal/mol .
- Substitution patterns alter π-electron density, modulating interaction with pyridine or biological targets .
Q. What methodologies explore the photoisomerization of 1,2-azaborine to its Dewar form?
- Matrix isolation spectroscopy (Ar/Ne matrices at 10 K) with 254 nm irradiation generates the Dewar isomer (2-aza-3-borabicyclo[2.2.0]hex-5-ene) .
- DFT calculations predict a conrotatory ring-opening pathway with a barrier of 32.6 kcal/mol, consistent with irreversible isomerization under cryogenic conditions .
- UV/Vis and IR spectroscopy track loss of aromatic absorption bands (269 nm) and emergence of bicyclic signatures (λmax = 310 nm) .
Q. How does 1,2-azaborine perform in hydrogen storage applications compared to other liquid organic hydrogen carriers (LOHCs)?
- Theoretical hydrogen capacity : 6.1 wt% (vs. 5.5 wt% for methanol) .
- Reversibility : BN/CC isosterism enables catalytic hydrogenation/dehydrogenation cycles, though kinetics are slower than toluene-based LOHCs .
- Stability : Superior thermal resilience (decomposition >250°C) compared to ammonia borane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
